molecular formula C9H20ClN B2537720 (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride CAS No. 1864012-27-0

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Cat. No. B2537720
CAS RN: 1864012-27-0
M. Wt: 177.72
InChI Key: YDOGOFIRWAEJBC-SUBRPDEISA-N
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Description

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride, also known as (S)-(+)-methylphenidate hydrochloride, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms.

Scientific Research Applications

Amination of Methylcyclohexane

The amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane involves treatment with trichloramine and aluminum chloride. This process achieves yields up to 82% based on trichloramine. Key reaction variables include solvent, temperature, catalyst, and reagent concentration. This reaction is significant as it provides a direct method for the synthesis of t-carbinamines from t-alkanes (Kovavic & Chaudhary, 1967).

Thermostabilizers to Polypropylene

2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, synthesized through interaction of certain phenols and aminoethylnonylimidazoline, serve as thermostabilizers for polypropylene. The process involves purification and isolation of amine compounds, emphasizing their potential in enhancing the stability of polypropylene materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Hydrochlorination of Olefins

In the hydrochlorination of 1-methylcyclohexene, using thionyl chloride as a precursor, the presence of a solid catalyst like ZF 520 zeolite or K10 montmorillonite significantly alters the reaction selectivity. This results in a quantitative yield of the Markovnikov adduct, 1-chloro-1-methylcyclohexane, showcasing the impact of catalysts in the regioselective hydrochlorination of olefins (Delaude & Laszlo, 1991).

Mechanisms in Bioconjugation

The study of the mechanism of amide formation between carboxylic acid and amine in aqueous media, using specific carbodiimides, is crucial for bioconjugation. This process is influenced by factors like pH and the nature of carboxylic acids, impacting the formation of amides and other reaction products. Such understanding is vital for applications in bioconjugation and drug development (Nakajima & Ikada, 1995).

Synthesis in Organic Chemistry

The synthesis of complex organic compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, from 1-amino-1-methylcyclohexane derivatives, demonstrates the versatility of these compounds in organic synthesis. These processes involve multiple steps and yield a variety of derivatives useful in further chemical transformations (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Enzyme Cascade Reactions

Enzyme cascade reactions, involving amine transaminases and enoate reductases, enable the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane. This showcases the ability to create chiral amines with more than one chiral center, a challenging task in chemical synthesis. Such reactions are significant for the production of specific, optically pure compounds in pharmaceuticals (Skalden, Peters, Ratz, & Bornscheuer, 2016).

properties

IUPAC Name

(1S)-1-(3-methylcyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOGOFIRWAEJBC-SUBRPDEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864012-27-0
Record name (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
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